Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-bromo-3-nitro-1H-pyrazole
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to modulate biological activity have cemented its status as a "privileged scaffold." This is evidenced by its presence in a range of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[2][3] The functionalization of the pyrazole ring is a key strategy for fine-tuning the pharmacological profiles of lead compounds, influencing properties such as potency, selectivity, and metabolic stability.[3]
Within the vast chemical space of pyrazole derivatives, 5-bromo-3-nitro-1H-pyrazole emerges as a particularly valuable and versatile building block for synthetic chemists and drug development professionals. This guide provides an in-depth analysis of its core chemical properties, reactivity, and strategic applications, offering field-proven insights into leveraging this molecule for the synthesis of novel chemical entities.
Core Physicochemical and Structural Properties
5-bromo-3-nitro-1H-pyrazole is a crystalline solid at room temperature. The molecule's architecture is defined by the aromatic pyrazole ring, which is substituted with a strongly electron-withdrawing nitro group at the C3 position and a halogen atom (bromine) at the C5 position. This specific substitution pattern dictates its unique reactivity and synthetic potential.
| Property | Value | Source |
| CAS Number | 1208314-00-4 | [4] |
| Molecular Formula | C₃H₂BrN₃O₂ | [4] |
| Molecular Weight | 191.97 g/mol | [4][5] |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% (commercial) | [4] |
The presence of the N-H proton allows for the existence of tautomers, a common feature of N-unsubstituted pyrazoles.[6][7] Furthermore, the N-H group can participate in hydrogen bonding, influencing the molecule's crystal packing and solubility. Insights from the crystal structure of the closely related 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid reveal extensive hydrogen bonding networks, a characteristic likely shared by the title compound.[8]
Regioselective Synthesis Strategies
The synthesis of specifically substituted pyrazoles often presents a challenge in controlling regioselectivity.[9] While a definitive, published synthesis for 5-bromo-3-nitro-1H-pyrazole is not prominently available, a logical and regioselective pathway can be constructed based on established pyrazole chemistry. A common strategy involves the cyclocondensation of a 1,3-difunctional precursor with hydrazine.[1][2]
A plausible synthetic approach would involve the initial formation of the 5-bromopyrazole core, followed by a regioselective nitration step. The bromine atom at the 5-position would sterically hinder and electronically deactivate the adjacent 4-position, directing the incoming nitro group to the 3-position.
Caption: Proposed workflow for the regioselective synthesis of 5-bromo-3-nitro-1H-pyrazole.
Spectroscopic Characterization Profile
The structural elucidation of 5-bromo-3-nitro-1H-pyrazole relies on standard spectroscopic techniques. While experimental data is sparse in the literature, a predictive analysis based on the electronic environment of the molecule provides a reliable characterization profile.[10][11]
| Technique | Expected Observations |
| ¹H NMR | A single singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the C4-H proton. A broad singlet at lower field (>10 ppm) for the N1-H proton. |
| ¹³C NMR | Three distinct signals for the pyrazole ring carbons. The C3 and C5 carbons, directly attached to the electron-withdrawing nitro and bromo groups, would appear downfield compared to the C4 carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3100-3300), asymmetric and symmetric NO₂ stretching (~1550 and ~1350), C=N stretching within the ring (~1600), and C-Br stretching (<700). |
| Mass Spec (EI) | A prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom. |
Reactivity and Synthetic Utility: A Chemist's Guide
The true value of 5-bromo-3-nitro-1H-pyrazole lies in its predictable and versatile reactivity, which is dominated by the interplay between the bromo and nitro substituents.
-
N-H Acidity and N-Alkylation/Arylation : The N-H proton is acidic and can be readily removed by a base to form the pyrazolate anion. This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation to introduce substituents at the N1 position, a common strategy for modulating biological activity.
-
The C5-Br Bond: A Handle for Cross-Coupling : The bromine atom at the C5 position is the molecule's primary reactive handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties.
-
Heck Coupling : Reaction with alkenes.
-
Buchwald-Hartwig Amination : Reaction with amines to form 5-aminopyrazole derivatives.
This reactivity allows for the rapid generation of diverse molecular libraries from a single, common intermediate, which is a cornerstone of modern drug discovery.[12]
-
-
Influence of the Nitro Group : The C3-NO₂ group is a powerful electron-withdrawing group. It deactivates the pyrazole ring towards electrophilic aromatic substitution. However, its presence enhances the acidity of the N-H proton and can serve as a key pharmacophoric element, often improving the biological potency of the final compound.[3] In some cases, the nitro group itself can be a site for nucleophilic aromatic substitution (SNAAr) or can be reduced to an amino group, providing another point for diversification.
Caption: Key reaction pathways for the functionalization of 5-bromo-3-nitro-1H-pyrazole.
Applications in Drug Development
The structural motif of 5-bromo-3-nitro-1H-pyrazole is highly attractive for generating compounds with therapeutic potential. The pyrazole core is a known bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and π-stacking interactions with biological targets.
The presence of both bromo and nitro groups has been linked to significant biological activities. For instance, benzofuran pyrazoles substituted with both nitro and bromo groups have demonstrated superior pain response inhibition compared to other analogues, highlighting the potential synergistic effect of these functional groups on antinociceptive efficacy.[13][14] The ability to use the C5-bromo position for library diversification allows researchers to systematically explore the structure-activity relationship (SAR) around the pyrazole core to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, self-validating procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the C5 position of 5-bromo-3-nitro-1H-pyrazole.
Objective: To synthesize 5-aryl-3-nitro-1H-pyrazole.
Pillar of Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the desired product, providing an internal validation checkpoint.
Methodology:
-
Reagent Preparation (Causality): To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromo-3-nitro-1H-pyrazole (1.0 eq). The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Addition of Coupling Partners: Add the desired arylboronic acid (1.2 eq). A slight excess of the boronic acid is used to drive the reaction to completion.
-
Catalyst and Base Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as sodium carbonate (Na₂CO₃, 2.0 eq). The base is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can damage the catalyst.
-
Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-3-nitro-1H-pyrazole product.
Conclusion and Future Outlook
5-bromo-3-nitro-1H-pyrazole is more than just a chemical compound; it is a strategic tool for innovation in synthetic and medicinal chemistry. Its well-defined reactivity, governed by the C5-bromo handle and the C3-nitro group, provides a reliable and versatile platform for constructing complex molecular architectures. For researchers and scientists in drug development, mastering the chemistry of this building block opens the door to novel libraries of pyrazole derivatives with significant potential to address a wide range of therapeutic targets. As the demand for new and effective pharmaceuticals continues to grow, the importance of such versatile intermediates will undoubtedly increase, making 5-bromo-3-nitro-1H-pyrazole a key player in the future of drug discovery.
References
-
Rai, U. S., Isloor, A. M., Shetty, P., & Fun, H. K. (2010). Synthesis and in-vitro biological evaluation of new pyrazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2695-2699. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
ChemSynthesis. (n.d.). 5-bromo-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. Retrieved January 5, 2026, from [Link]
-
Bennani, F. E., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 637739. Available at: [Link]
-
Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available at: [Link]
-
da Silva, A. C. F., et al. (2019). Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Organic & Biomolecular Chemistry, 17(9), 2384-2392. Available at: [Link]
-
Kumar, V., & Aggarwal, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 129-136. Available at: [Link]
-
Bennani, F. E., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 637739. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Huttel, R., & Büchele, F. (1955). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry, 20(11), 1541-1547. Available at: [Link]
-
Phansavath, P., & Ratovelomanana-Vidal, V. (2014). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 10(04), 0368. Available at: [Link]
-
Adoo, K. (2024). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Tejman. Available at: [Link]
-
da Silva, A. C. F., et al. (2019). Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Organic & Biomolecular Chemistry, 17(9), 2384-2392. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-3-nitropyrazol-1-ide. Retrieved January 5, 2026, from [Link]
-
da Silva, A. C. F., et al. (2019). Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Organic & Biomolecular Chemistry, 17(9), 2384-2392. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacological Significance of Pyrazole and its Derivatives. Retrieved January 5, 2026, from [Link]
-
Gomaa, M. S., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910. Available at: [Link]
-
Singh, N., et al. (2022). UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OES and DFT Studies. ACS Omega, 7(5), 4586-4598. Available at: [Link]
-
Kumar, V., & Aggarwal, M. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(11), 4966-4985. Available at: [Link]
-
D'Anna, F., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1419. Available at: [Link]
-
Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(23), 14660. Available at: [Link]
-
Adoo, K. (2024). The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. Tejman. Available at: [Link]
-
Radović, A., et al. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 651-653. Available at: [Link]
-
Kędzia, S., et al. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. International Journal of Molecular Sciences, 24(22), 16089. Available at: [Link]
-
Elguero, J., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Organic Chemistry, 1(1), 19-54. Available at: [Link]
-
Mary, Y. S., et al. (2022). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Polycyclic Aromatic Compounds, 43(9), 8196-8220. Available at: [Link]
-
Alkorta, I., et al. (2021). The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Asian Journal of Organic Chemistry, 10(4), 856-872. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-2H-pyrazole-3-carboxylic acid methylamide. Retrieved January 5, 2026, from [Link]
-
Noureddine, A., et al. (2022). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 34(3), 101889. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved January 5, 2026, from [Link]
-
Boron Molecular. (n.d.). 5-nitro-1H-pyrazole-3-carboxylic acid. Retrieved January 5, 2026, from [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-3-nitro-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 5. 5-Bromo-3-nitropyrazol-1-ide | C3HBrN3O2- | CID 86337822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]
- 12. nbinno.com [nbinno.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
